Oligophosphoglycerol-ATP

Description

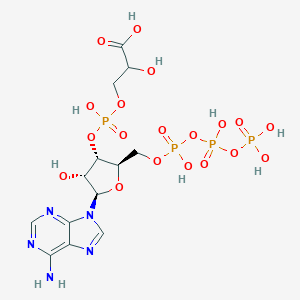

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxy-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O19P4/c14-10-7-11(16-3-15-10)18(4-17-7)12-8(20)9(35-39(26,27)32-1-5(19)13(21)22)6(34-12)2-33-40(28,29)37-41(30,31)36-38(23,24)25/h3-6,8-9,12,19-20H,1-2H2,(H,21,22)(H,26,27)(H,28,29)(H,30,31)(H2,14,15,16)(H2,23,24,25)/t5?,6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGPWHMILIFADE-NRJACJQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCC(C(=O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCC(C(=O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O19P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80906910 | |

| Record name | 9-{3-O-[(2-Carboxy-2-hydroxyethoxy)(hydroxy)phosphoryl]-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

675.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101968-93-8 | |

| Record name | Oligophosphoglycerol-ATP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101968938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{3-O-[(2-Carboxy-2-hydroxyethoxy)(hydroxy)phosphoryl]-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Structural Correlates of Oligophosphoglycerol Atp

Elucidation of Oligophosphoglycerol-ATP's Adenosine (B11128) Triphosphate and Phosphoglycerol Structural Components

The fundamental structure of OPG-ATP is a composite molecule built upon the well-understood framework of Adenosine Triphosphate (ATP). ucl.ac.uk ATP is a nucleotide triphosphate composed of three key components: the nitrogenous base adenine (B156593), a five-carbon ribose sugar, and a chain of three phosphate (B84403) groups (alpha, beta, and gamma). wikipedia.orgnih.govnih.gov The energy for a vast array of cellular processes is stored in the high-energy phosphoanhydride bonds connecting these phosphate groups. nih.govlibretexts.orgyoutube.com

The second primary component is derived from glyceric acid, specifically in its phosphorylated form, 3-phosphoglycerol. ucl.ac.uk This component is attached to the ATP molecule, forming a more complex structure. Research involving radioactive labeling in rat hearts has demonstrated that OPG-ATP is a derivative of both ATP and glyceric acid, confirming the presence of these two foundational building blocks. ucl.ac.uk

Table 1: Core Structural Components of this compound

| Component | Sub-Components | Key Features |

|---|---|---|

| Adenosine Triphosphate (ATP) | Adenine, Ribose, Triphosphate Group | Serves as the "energy currency" of the cell; provides the core nucleotide structure. nih.govnih.gov |

| Phosphoglycerol | Glyceric Acid, Phosphate Group | Derived from 3-phosphoglyceric acid; forms the oligomeric chain. ucl.ac.uk |

Oligomeric Nature and Phosphoglyceroyl Linkages within this compound

The defining characteristic of OPG-ATP is its oligomeric nature. ucl.ac.uk An oligomer is a molecule that consists of a few repeating monomer units. In the case of OPG-ATP, the repeating unit is 3-phosphoglyceroyl. The proposed structure is 3-phosphoglyceroyl[-γ-triphospho-5'-adenosine-3'-S-phosphoglyceroyl]n-γ-triphospho-5'-adenosine. ucl.ac.uk This indicates that phosphoglycerol units are linked to the gamma (terminal) phosphate of the ATP's triphosphate chain. ucl.ac.uk

The linkages create a chain-like extension on the ATP molecule. Nuclear magnetic resonance (NMR) analysis has identified four distinct phosphate environments in equal proportions within the molecule, supporting the concept of a repeating, ordered structure. ucl.ac.uk The term "oligo" suggests that the number of repeating phosphoglyceroyl units (denoted by 'n' in the proposed structure) is variable but typically falls within a small, defined range. This oligomeric structure results in a molecule with a substantially higher phosphate-to-purine ratio (between 3.8 and 4.2:1) than ATP alone (3:1). ucl.ac.uk

A specific enzyme, OPG-ATP 3'-phosphodiesterase, has been identified that metabolizes this compound. ucl.ac.uk This enzyme's action produces the monomer unit, 3-phosphoglyceroyl-γ-triphospho-5'-adenosine (PG-ATP), further confirming the nature of the phosphoglyceroyl linkage to the ATP's gamma-triphosphate. ucl.ac.uk

Conformational Dynamics and Energetic Implications of this compound

The addition of a charged, flexible oligophosphoglycerol chain to ATP has significant implications for the molecule's conformational dynamics and energetic profile. While direct studies on OPG-ATP's conformational dynamics are limited, the behavior of other polyphosphorylated molecules and intrinsically disordered proteins offers valuable insights.

Polyphosphorylation, the addition of multiple phosphate groups, can induce significant changes in a molecule's shape and flexibility. nih.gov In disordered proteins, for instance, phosphorylation can alter the conformational ensemble, leading to more compact or, conversely, more expanded structures depending on the specific sites and interactions. nih.govbiorxiv.orgbiorxiv.org The highly negative charges of the phosphate groups in the oligophosphoglycerol chain would lead to electrostatic repulsion, likely causing the chain to adopt a more extended conformation, while also allowing for dynamic interactions and the formation of salt bridges. researchgate.net

This structural flexibility is not random; it is intrinsically linked to the molecule's energetic state. The phosphoanhydride bonds within the triphosphate group of ATP are thermodynamically unstable but kinetically stable, meaning they store a large amount of energy that is only released when catalyzed by an enzyme. libretexts.org The addition of the oligophosphoglycerol chain creates a molecule with an even higher density of negative charges and phosphate bonds. The mitochondrial location of OPG-ATP and its association with magnesium ions (Mg²⁺) would likely play a role in stabilizing these charges and influencing its conformational state. ucl.ac.uk The large, charged, and dynamic nature of the molecule is a likely reason why it is not readily observable by standard NMR techniques in situ, rendering it "NMR-invisible". ucl.ac.uk

| NMR Invisibility | In a cellular context, its oligomeric nature and ionic associations may prevent detection by standard NMR. ucl.ac.uk | Suggests a complex, compartmentalized state within the mitochondria. |

Biosynthesis and Metabolic Integration of Oligophosphoglycerol Atp

Pathways of Oligophosphoglycerol-ATP Formation

The biosynthesis of OPG-ATP involves the assembly of fundamental metabolic building blocks, linking it directly to central energy-producing pathways.

Proposed Enzymatic Mechanisms and Precursor Substrates

This compound is a complex polymer derived from two primary precursor substrates: adenosine (B11128) triphosphate (ATP) and phosphoglyceric acid. nih.gov The proposed structure, identified through radiolabeling studies, mass spectrometry, and 31P-NMR, is that of an oligomer with a repeating phosphoglyceroyl-ATP unit. nih.govucl.ac.uk The general formula has been described as p3Gri1p[pp5'p3Gri1p]npp5'A, which translates to 3-phosphoglyceroyl-[-γ-triphospho-5'-adenosine-3'-phospho-glyceroyl]n-γ-triphospho-5'-adenosine. ucl.ac.uk

This structure indicates that the monomeric unit consists of a phosphoglyceric acid molecule linked to the terminal (gamma) phosphate (B84403) of an ATP molecule. These monomers are then polymerized via a 3'-phosphoester bond. ucl.ac.uk While the specific enzymes responsible for catalyzing the formation of this mixed anhydride (B1165640) bond and the subsequent polymerization have not been fully characterized, the structure itself implies a sophisticated enzymatic machinery capable of recognizing both ATP and a glycerate derivative. The process is likely anabolic, requiring energy for the formation of the high-energy phosphoanhydride bonds.

Interconnections with Glycerol (B35011) and Phosphate Metabolic Pathways

The synthesis of OPG-ATP is intrinsically linked to core metabolic pathways that supply its precursors.

Glycerol and Glyceric Acid Metabolism: The glycerate component of OPG-ATP directly connects its formation to glycolysis. 3-phosphoglycerate (B1209933) is a key intermediate in the glycolytic pathway, formed from 1,3-bisphosphoglycerate. uzh.ch Furthermore, glycerol, derived from the breakdown of fats (triacylglycerols), can enter the glycolytic pathway after being phosphorylated to glycerol-3-phosphate and then oxidized to dihydroxyacetone phosphate (DHAP), a glycolytic intermediate. vaia.comresearchgate.net This places the biosynthesis of OPG-ATP downstream of both carbohydrate and lipid catabolism.

Catabolic Pathways and Enzymatic Degradation of this compound

The breakdown of OPG-ATP is a controlled process, managed by a specific enzyme that liberates its constituent monomers.

Identification and Biochemical Characterization of Oligophosphoglyceroyl-ATP 3'-Phosphodiesterase

A specific enzyme, named Oligophosphoglyceroyl-ATP 3'-phosphodiesterase, has been identified and shown to selectively hydrolyze the 3'-phosphoester bond within the OPG-ATP oligomer. nih.govucl.ac.uk This enzyme was located in the mitochondrial fraction of rat heart and liver and has been purified for biochemical analysis. ucl.ac.uk Studies have shown that the enzyme contains tightly bound OPG-ATP, which can be released without loss of activity. ucl.ac.uk

Below is a table summarizing the key biochemical properties of this phosphodiesterase.

| Property | Finding | Source |

| Name | Oligophosphoglyceroyl-ATP 3'-phosphodiesterase | nih.gov |

| Subcellular Location | Mitochondrial Intermembrane Space | nih.govucl.ac.uk |

| Molecular Weight (Mr) | ~165,000 (165 kDa) | nih.govucl.ac.uk |

| Subunit Structure | Potentially composed of up to 4 subunits | nih.gov |

| Subunit Weights | 42.5 kDa, 41.9 kDa, 40.5 kDa, 38.9 kDa | nih.gov |

| Apparent Kм for OPG-ATP | ~35 µM | ucl.ac.uk |

| Vₘₐₓ | ~6 nmol/min/mg of protein | ucl.ac.uk |

| Cofactor Requirement | Stabilized by Mg²⁺ ions | nih.gov |

Analysis of Enzymatic Hydrolysis Products, including Phosphoglyceroyl-ATP Monomers

The primary action of Oligophosphoglyceroyl-ATP 3'-phosphodiesterase is the hydrolysis of the polymer into its monomeric units. nih.govucl.ac.uk The product of this enzymatic degradation has been identified as 3-phosphoglyceroyl-γ-triphospho-5'-adenosine, also referred to as phosphoglyceroyl-ATP (PG-ATP) or p3Gri1ppp5'A. nih.govucl.ac.uk This process specifically cleaves the 3'-phosphoester linkage that connects the monomers, leaving the high-energy mixed anhydride bond between the glyceric acid and the ATP moiety intact within the released monomer. ucl.ac.uk

Subcellular Localization and Compartmentalization of this compound Metabolism

Research indicates that the metabolism of OPG-ATP is highly compartmentalized within the cell. Cell-fractionation experiments have demonstrated that both OPG-ATP and its degrading enzyme, the 3'-phosphodiesterase, are located within the mitochondria. ucl.ac.uk Specifically, sub-fractionation of liver mitochondria has confined the enzymatic activity to the inter-membrane space. nih.govucl.ac.uk This localization is supported by the co-distribution of OPG-ATP with succinate (B1194679) dehydrogenase, a well-established marker enzyme for mitochondria. ucl.ac.uk This compartmentalization suggests a specialized role for OPG-ATP metabolism within the powerhouse of the cell, potentially related to the regulation of adenine (B156593) nucleotide pools or energy transfer processes within this critical organelle. nih.gov

Mitochondrial Association and Intermembrane Space Distribution

Extensive research has demonstrated a strong association of oPG-ATP with mitochondria. nih.govucl.ac.uk Cell fractionation experiments have shown that oPG-ATP co-distributes with succinate-dehydrogenase, a key enzyme of the mitochondrial electron transport chain and a marker for this organelle. ucl.ac.uk Specifically, substantial quantities of oPG-ATP are localized within the mitochondrial intermembrane space. nih.gov This strategic positioning places it at a critical juncture for energy transfer and regulation.

Within the intermembrane space, oPG-ATP is not freely diffused but is found tightly bound to a specific 3'-phosphodiesterase. nih.gov This enzyme, which has been purified and characterized, has an apparent molecular weight of 165 kDa and is composed of potentially four subunits. nih.gov The enzyme's function is to release the monomeric form, 3-phosphoglyceroyl-γ-triphospho-5'-adenosine (PG-ATP), from the oligomeric chain. ucl.ac.uk The tight binding of oPG-ATP to this phosphodiesterase suggests a controlled mechanism for the release and availability of this energy-rich molecule. nih.gov Furthermore, studies have shown that Mg2+ ions remarkably stabilize oPG-ATP, which may be crucial for its function within the mitochondrial environment. nih.gov

The inner mitochondrial membrane, with its extensive folding into cristae, provides a vast surface area for the components of oxidative phosphorylation, including the ATP synthase enzyme complex. savemyexams.comwikipedia.org The intermembrane space, the region between the inner and outer mitochondrial membranes, maintains a high proton concentration, creating an electrochemical gradient that drives ATP synthesis. savemyexams.comkhanacademy.org The localization of oPG-ATP and its associated phosphodiesterase in this compartment underscores its potential role in the intricate processes of mitochondrial energy transduction. nih.govucl.ac.uk

Organ-Specific Distribution and Metabolic Flux

Radiolabelling studies have been instrumental in determining the distribution of oPG-ATP across different organs. These studies have revealed the presence of this rapidly metabolized, acid-insoluble species in the heart, kidney, and liver of rats. nih.gov

Notably, the concentration of oPG-ATP varies significantly among these organs. The liver contains substantially higher quantities of oPG-ATP compared to the heart and kidney. ucl.ac.uk In radiolabelling experiments using [8-14C]-adenosine in perfused rat hearts and kidneys, approximately 15% of the tissue's radioactivity was incorporated into this derivative. ucl.ac.uk

The concept of metabolic flux, which describes the rate of turnover of molecules through a metabolic pathway, is crucial for understanding the dynamic role of oPG-ATP. nih.gov The rapid metabolism of oPG-ATP, as indicated by radiolabelling studies, suggests a high metabolic flux, positioning it as a potentially significant player in the energy dynamics of these highly metabolic organs. nih.gov The differential distribution points towards organ-specific roles and regulation of this energy reserve.

Table 1: Organ Distribution of this compound

| Organ | Relative Concentration | Key Findings |

|---|---|---|

| Liver | High | Contains substantially higher quantities of oPG-ATP compared to the heart and kidney. ucl.ac.uk |

| Heart | Moderate | Identified as a major, rapidly metabolized form of nucleotide. nih.gov |

| Kidney | Moderate | Identified as a major, rapidly metabolized form of nucleotide. nih.gov |

Interplay with Core Cellular Energy Metabolism and ATP Homeostasis

The discovery of oPG-ATP was prompted by large, systematic variations in purine (B94841) nucleotides in perfused rat hearts that could not be explained by known metabolic pathways, suggesting the existence of a significant, previously unknown nucleotide pool. nih.gov This indicates a direct and substantial interplay between oPG-ATP and the maintenance of cellular ATP homeostasis. nih.gov

ATP is the central energy currency of the cell, and its levels are tightly regulated to meet the energy demands of various cellular processes. plos.org The synthesis of ATP primarily occurs through oxidative phosphorylation in the mitochondria, a process driven by the proton gradient across the inner mitochondrial membrane. khanacademy.orgmicrobialcell.com The localization of oPG-ATP in the mitochondrial intermembrane space places it in close proximity to the machinery of ATP synthesis, suggesting a role in buffering or supplementing the cellular ATP pool. nih.gov

The regulation of autophagy, a cellular process for degrading and recycling components to maintain energy homeostasis, is intricately linked to the cellular energy status, particularly the ratio of AMP/ADP to ATP. nih.govresearchgate.net The existence of a large, metabolically active pool of oPG-ATP could influence these critical energy-sensing pathways. nih.govucl.ac.uk

Metabolic flux analysis is a powerful tool for quantifying the flow of metabolites through cellular pathways and understanding how these pathways are altered in different conditions. nih.govplos.org The rapid flux of oPG-ATP suggests that it is not a static reservoir but rather a dynamic component of the cell's energy management system, capable of responding to changes in energy demand. nih.gov The release of the monomer PG-ATP by the specific 3'-phosphodiesterase likely represents a key regulatory step in mobilizing this energy reserve. nih.govucl.ac.uk

Biological Functions of Oligophosphoglycerol Atp at the Cellular and Molecular Levels

Role in Cellular Energy Homeostasis and Efficient Energy Transfer

Oligophosphoglycerol-ATP plays a crucial role in maintaining cellular energy homeostasis, a delicate balance between ATP production and consumption that is vital for cell survival and function. frontiersin.org Cells have sophisticated mechanisms to sense and respond to fluctuations in energy levels, ensuring a consistent supply of ATP to meet metabolic demands. nih.gov

The maintenance of high ATP concentrations is critical for a multitude of cellular processes. nih.gov In situations of metabolic stress, such as glucose deprivation, cells can initially rely on endogenous energy stores to sustain their ATP levels. nih.gov However, prolonged energy restriction can lead to a significant decline in intracellular ATP, triggering compensatory responses to restore energy balance. nih.gov

One of the key mechanisms involved in this response is the regulation of mitochondrial ATP synthase. Under conditions of a compromised proton motive force, this enzyme can reverse its function and begin hydrolyzing ATP. embopress.org this compound is thought to modulate this process, potentially by interacting with inhibitory proteins of the ATP synthase, thereby preventing wasteful ATP depletion and preserving cellular energy stores.

Research has shown that inhibiting this reverse activity of ATP synthase can restore ATP levels in instances of mitochondrial dysfunction, highlighting the therapeutic potential of targeting this pathway. embopress.org The precise interactions of this compound within this regulatory network are an active area of investigation, with the aim of elucidating its specific contribution to efficient energy transfer and the maintenance of cellular viability under metabolic stress.

Factors Influencing Cellular ATP Levels

| Condition | Effect on ATP Levels | Primary Cellular Response |

|---|---|---|

| Glucose Deprivation | Initial maintenance, followed by a decline | Utilization of endogenous energy stores |

| Mitochondrial Dysfunction | Decrease due to impaired production | Activation of compensatory pathways |

| Inhibition of ATP Synthase Hydrolysis | Restoration/increase | Prevention of ATP depletion |

Involvement in Intracellular Signal Transduction Pathways

Beyond its fundamental role in energy metabolism, ATP and its derivatives are integral components of intracellular signal transduction pathways, acting as signaling molecules to regulate a wide array of cellular activities. alliedacademies.org this compound is emerging as a significant player in these complex signaling cascades, influencing processes from cell growth and differentiation to neurotransmission.

Extracellular ATP can act as a potent signaling molecule by binding to specific purinergic receptors on the cell surface, initiating a cascade of intracellular events. nih.gov These signaling pathways often involve second messengers, which are small, non-protein molecules that amplify and transmit the initial signal. khanacademy.org A well-known example is the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP) by the enzyme adenylyl cyclase. khanacademy.orgyoutube.com cAMP then activates protein kinase A (PKA), which in turn phosphorylates target proteins, leading to a cellular response. khanacademy.org

This compound is hypothesized to modulate these pathways at several key points. It may influence the activity of G-proteins, which are crucial intermediaries that link receptor activation to downstream effectors like adenylyl cyclase. youtube.comnih.gov Furthermore, its structural similarity to ATP suggests it could directly interact with and modulate the activity of kinases and other ATP-binding proteins involved in signal propagation.

The glycerophosphoinositols, a related class of molecules, have been shown to be involved in hormone-induced cell growth, further underscoring the potential for phosphorylated glycerol (B35011) derivatives to act as signaling molecules. nih.gov The intricate interplay between this compound and the established components of signal transduction pathways represents a promising frontier in understanding cellular regulation.

Contributions to Cellular Stress Response Mechanisms, including Heat Shock and Oxidative Stress

Cells are constantly exposed to various stressors, such as heat shock and oxidative stress, which can damage cellular components and disrupt normal function. In response, cells have evolved sophisticated stress response mechanisms to mitigate damage and promote survival. This compound appears to be a key contributor to these protective pathways.

A central aspect of the cellular stress response is the maintenance of energy levels, as many of the repair and protective processes are energy-dependent. nih.gov Metabolic stress, characterized by reduced ATP production, can itself be a potent inducer of a broader stress response. nih.gov For instance, a significant drop in intracellular ATP can lead to an increase in cytosolic calcium concentrations, which can activate calcium-dependent proteases that contribute to cellular damage. nih.gov

This compound is thought to contribute to the stress response in several ways. By helping to maintain cellular ATP levels, as discussed previously, it can provide the necessary energy for the synthesis of heat shock proteins and other protective molecules. Furthermore, it may directly participate in signaling pathways that are activated by stress.

Extracellular ATP, released from damaged cells, can act as a danger signal, triggering inflammatory and protective responses in neighboring cells. researchgate.net This process often involves the production of reactive oxygen species (ROS), which, while potentially damaging at high concentrations, also function as signaling molecules in the stress response. researchgate.net this compound may modulate the activity of purinergic receptors that sense extracellular ATP, thereby influencing the downstream production of ROS and the activation of stress-responsive transcription factors.

Cellular Responses to Stress

| Stressor | Key Cellular Events | Potential Role of this compound |

|---|---|---|

| Heat Shock | Synthesis of heat shock proteins | Providing energy for protein synthesis |

| Oxidative Stress | Production of reactive oxygen species (ROS), activation of antioxidant defenses | Modulation of ROS signaling pathways |

| Metabolic Stress | Decreased ATP levels, activation of compensatory pathways | Maintenance of energy homeostasis |

Potential Modulatory Effects on Key Metabolic Enzyme Activities

The structural similarity of this compound to ATP suggests that it could act as a competitive or allosteric regulator of enzymes that use ATP as a substrate or cofactor. mdpi.com This includes a vast number of kinases, ligases, and other enzymes that are central to metabolism. For example, the activity of enzymes involved in glycolysis and oxidative phosphorylation, the primary ATP-producing pathways, could be influenced by the relative concentrations of ATP and this compound.

Furthermore, some bacterial effector proteins have been shown to possess ATPase activity, hydrolyzing host cell ATP to disrupt cellular processes and promote infection. nih.gov It is conceivable that this compound could interfere with the activity of such enzymes, either by acting as a competitive inhibitor or by being a less favorable substrate, thus providing a protective effect for the host cell.

The regulation of enzymes involved in the synthesis and degradation of other signaling molecules is another potential area of influence for this compound. For instance, its interaction with enzymes like insulin-degrading enzyme, which is known to be inhibited by ATP, could have significant implications for metabolic signaling. researchgate.net The ongoing research into the specific enzymatic targets of this compound will undoubtedly reveal new layers of metabolic regulation.

Regulatory Mechanisms Governing Oligophosphoglycerol Atp Dynamics

Enzymatic Regulation of Oligophosphoglycerol-ATP Synthesis and Degradation Pathways

The precise enzymatic machinery responsible for the synthesis of this compound from ATP and phosphoglyceric acid is not yet fully elucidated. However, the degradative pathway is better understood and centers around a specific 3'-phosphodiesterase located in the mitochondrial intermembrane space. researchgate.net This enzyme plays a pivotal role in cleaving the oligomeric chain, thereby controlling the levels of this compound.

The synthesis of a related compound, adenosine (B11128) 5'-phosphoroglycerol, from ATP and glycerol (B35011) has been shown to be catalyzed by rat liver plasma membranes, suggesting the existence of enzymes capable of forming such phosphodiester bonds. nih.gov While this reaction occurs at the plasma membrane and involves glycerol rather than phosphoglyceric acid, it provides a potential model for the type of enzymatic activity that could be involved in this compound synthesis within the mitochondria. Further research is required to identify the specific synthetase or polymerase responsible for the formation of the oligomeric structure of this compound.

Allosteric and Post-Translational Control of Associated Enzymes

The enzymes involved in this compound metabolism are likely subject to intricate allosteric and post-translational regulation, ensuring their activity is responsive to the cell's metabolic needs.

Allosteric Regulation: Allosteric modulators, which bind to a site on an enzyme distinct from the active site, can either activate or inhibit enzymatic activity. wikipedia.org In the context of this compound, it is plausible that key metabolic indicators such as ATP, ADP, AMP, and inorganic phosphate (B84403) (Pi) act as allosteric regulators of both the synthesizing and degrading enzymes. For instance, high levels of ATP, signaling energy abundance, might allosterically inhibit the synthesis of this compound or activate its degradation. Conversely, an accumulation of ADP or AMP, indicative of energy demand, could stimulate its synthesis. While direct evidence for allosteric regulation of the specific enzymes involved in this compound metabolism is currently limited, the established principles of allosteric control in metabolic pathways strongly suggest its involvement.

Post-Translational Modifications (PTMs): PTMs are covalent modifications to proteins that occur after their synthesis and can profoundly alter their activity, localization, and interaction with other molecules. wikipedia.org Mitochondrial proteins, including enzymes, are known to undergo a variety of PTMs such as phosphorylation, acetylation, and ubiquitination. nih.gov These modifications provide a rapid and reversible mechanism for controlling enzyme function.

The 3'-phosphodiesterase responsible for this compound degradation is a prime candidate for regulation by PTMs. Phosphorylation, for example, could act as a molecular switch, turning the enzyme's activity on or off in response to signaling cascades within the mitochondria. The localization of this enzyme within the intermembrane space, a critical signaling compartment, further supports the likelihood of its regulation by PTMs.

| Regulatory Mechanism | Potential Effect on this compound Metabolism | Key Molecules/Processes Involved |

| Allosteric Regulation | Modulation of synthetic and degradative enzyme activity. | ATP, ADP, AMP, Inorganic Phosphate |

| Post-Translational Modifications | Alteration of enzyme activity, stability, and localization. | Phosphorylation, Acetylation, Ubiquitination |

Influence of Intracellular Adenine (B156593) Nucleotide Ratios on this compound Metabolism

The ratio of intracellular adenine nucleotides, particularly the ATP/ADP ratio, is a critical indicator of the cell's energy status and a key regulator of mitochondrial function. nih.gov This ratio profoundly influences the metabolic pathways that produce and consume ATP, and it is highly probable that it exerts significant control over the metabolism of this compound.

A high ATP/ADP ratio, signifying a state of high energy charge, would likely favor the degradation of this compound to release its constituent parts for other cellular processes. Conversely, a low ATP/ADP ratio, signaling a need for energy, might stimulate the synthesis of this compound, potentially as a mechanism for storing or buffering high-energy phosphate groups within the intermembrane space. The adenine nucleotide translocator (ANT), which exchanges ATP for ADP across the inner mitochondrial membrane, plays a crucial role in maintaining the distinct adenine nucleotide pools in the mitochondrial matrix and the intermembrane space, thereby indirectly influencing the substrates available for this compound metabolism. nih.gov

Cross-Talk and Interconnectivity with Broader Metabolic Regulatory Networks

The metabolism of this compound does not occur in isolation but is intricately connected with broader metabolic regulatory networks within the mitochondria and the cell as a whole. Its location in the mitochondrial intermembrane space, a hub for signaling and metabolic exchange, positions it to interact with numerous pathways.

Mitochondrial Bioenergetics: The synthesis and degradation of this compound are fundamentally linked to mitochondrial bioenergetics. nih.govmdpi.com The availability of ATP, a primary substrate for its synthesis, is directly dependent on oxidative phosphorylation. Therefore, any modulation of the electron transport chain or ATP synthase activity would invariably impact the dynamics of this compound.

Signaling Pathways: The intermembrane space is a critical location for the release of signaling molecules that can initiate cellular processes such as apoptosis. It is conceivable that this compound or its metabolic byproducts could participate in these signaling cascades. For instance, fluctuations in its concentration might influence the permeability of the outer mitochondrial membrane or interact with other signaling proteins within the intermembrane space.

The table below summarizes the key regulatory inputs and their potential impact on this compound dynamics.

| Regulatory Input | Cellular State | Potential Effect on this compound |

| High ATP/ADP Ratio | High Energy | Increased Degradation / Decreased Synthesis |

| Low ATP/ADP Ratio | Low Energy | Increased Synthesis / Decreased Degradation |

| Post-Translational Modifications | Response to Signaling | Modulation of Enzyme Activity |

| Metabolic Stress | Altered Bioenergetics | Shift in Synthesis/Degradation Balance |

Advanced Methodologies for Oligophosphoglycerol Atp Characterization and Analysis

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy, including ³¹P-NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed atomic-level structure of molecules in solution. For a phosphorus-rich compound like Oligophosphoglycerol-ATP, ³¹P-NMR is particularly invaluable. researchgate.netnih.gov

³¹P-NMR spectroscopy allows for the direct observation and quantification of phosphorus atoms in different chemical environments. researchgate.net In this compound, distinct signals would be expected for the phosphate (B84403) groups within the oligoglycerol chain and the three phosphate groups (α, β, and γ) of the terminal ATP moiety. uoc.gr The chemical shifts of these phosphorus nuclei are highly sensitive to their local electronic environment, providing information on the length of the phosphoglycerol chain and the integrity of the triphosphate group. uoc.gr For instance, the hydrolysis of the terminal phosphate from the ATP group could be monitored by the disappearance of the characteristic γ-phosphate signal and the appearance of a signal corresponding to inorganic phosphate. uoc.grnih.gov

In addition to ³¹P-NMR, one-dimensional and two-dimensional ¹H and ¹³C-NMR experiments are essential for characterizing the glycerol (B35011) and ribose sugar components of the molecule. springernature.com These techniques help establish the connectivity between the glycerol units and the location of the phosphodiester bonds.

Table 1: Representative ³¹P-NMR Chemical Shifts for this compound Components

| Phosphorus Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

|---|---|---|

| Internal Phosphodiester | 0 to -2 | Confirms the presence and consistency of the oligophosphoglycerol backbone. |

| α-Phosphate (ATP) | -10 to -12 | Indicates the linkage to the ribose sugar. |

| β-Phosphate (ATP) | -20 to -23 | Sensitive to the triphosphate chain integrity and metal ion chelation. |

Mass Spectrometry-Based Approaches (e.g., LC-MS, MS/MS)

Mass spectrometry (MS) is a cornerstone for the analysis of complex biomolecules, providing precise mass measurements that allow for molecular formula determination and structural verification. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating this compound from related impurities before analysis. nih.gov

Electrospray ionization (ESI) is a soft ionization technique well-suited for large, polar, and thermally labile molecules like this compound, allowing them to be transferred into the gas phase as intact ions. High-resolution mass spectrometry can then determine the accurate mass of the parent ion, confirming its elemental composition.

Tandem mass spectrometry (MS/MS) is used for structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov This fragmentation pattern provides sequence-like information, allowing researchers to confirm the connectivity of the glycerol, phosphate, and ATP units. nih.gov For example, characteristic fragments would correspond to the loss of the terminal phosphate, the entire ATP molecule, or individual phosphoglycerol units. nih.govnih.gov

Table 2: Expected MS/MS Fragmentation Ions for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Structural Assignment |

|---|---|---|

| [M-H]⁻ | [M-H-PO₃]⁻ | Loss of the terminal phosphate group. |

| [M-H]⁻ | [ADP]⁻ | Cleavage yielding the ADP fragment. |

| [M-H]⁻ | [ATP]⁻ | Cleavage of the phosphoglycerol chain from the ATP moiety. |

UV-Vis and Fluorescence Spectroscopy

UV-Visible (UV-Vis) and fluorescence spectroscopy are primarily used for the quantitative analysis of this compound. The adenine (B156593) nucleobase in the ATP moiety possesses a strong chromophore that absorbs UV light at a characteristic wavelength, typically around 260 nm. researchgate.net This property allows for the direct quantification of the molecule in solution using the Beer-Lambert law.

While the oligophosphoglycerol portion of the molecule is not naturally fluorescent, the adenine base exhibits intrinsic fluorescence, although its quantum yield is relatively low. researchgate.net Fluorescence spectroscopy offers higher sensitivity and selectivity compared to UV-Vis absorption, making it suitable for detecting low concentrations of the compound. nih.gov The fluorescence emission spectrum can be influenced by the local environment, providing insights into binding interactions or conformational changes. researchgate.net

Chromatographic and Separation Techniques for Isolation and Purification

The synthesis of this compound typically results in a mixture of products, including molecules with varying chain lengths and unreacted starting materials. Chromatographic techniques are therefore essential for the isolation and purification of the target compound to a high degree of homogeneity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique widely used for the purification and analysis of biomolecules. dwsadvantage.com For a charged and polar molecule like this compound, two HPLC modes are particularly relevant: ion-exchange and reverse-phase chromatography. idtdna.com

Ion-Exchange HPLC (IE-HPLC): This technique separates molecules based on their net charge. idtdna.com The multiple phosphate groups in this compound give it a strong negative charge, allowing it to bind tightly to an anion-exchange column. A salt gradient (e.g., NaCl or ammonium (B1175870) bicarbonate) is then used to elute the bound molecules, with species of higher charge (i.e., longer oligomer chains) eluting at higher salt concentrations. ox.ac.uk

Reverse-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. dwsadvantage.com While this compound is generally polar, the adenine base provides some hydrophobic character, allowing for separation on C8 or C18 columns. ox.ac.uk This method is effective at removing less polar impurities. Ion-pairing agents, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), are often added to the mobile phase to improve retention and peak shape.

Fast Protein Liquid Chromatography (FPLC)

Fast Protein Liquid Chromatography (FPLC) is a type of liquid chromatography that is biochemically inert and operates at lower pressures than HPLC, making it ideal for the preparative purification of sensitive biomolecules. FPLC systems are highly effective for ion-exchange and size-exclusion chromatography of compounds like this compound. The principles of separation are similar to HPLC, but FPLC is often used for larger-scale purifications due to the higher capacity of its columns. springernature.com Anion-exchange chromatography on an FPLC system is a common and effective method for purifying large quantities of phosphate-containing polymers.

Table 3: Comparison of Chromatographic Techniques for this compound Purification

| Technique | Separation Principle | Primary Application | Key Advantages |

|---|---|---|---|

| Ion-Exchange HPLC/FPLC | Net Charge | Primary purification, separation of different chain lengths. | High resolution based on charge, high capacity. |

Advanced Imaging and Single-Molecule Approaches for Biological Context

The intricate roles of this compound within cellular environments necessitate advanced analytical techniques that can provide spatial and temporal resolution at the molecular level. Imaging and single-molecule approaches are indispensable for visualizing the compound's interactions with other biomolecules and understanding its dynamic behavior in its native biological context.

Cryo-Electron Microscopy (Cryo-EM) for Complex Assembly Analysis

Cryo-Electron Microscopy (Cryo-EM) has become a cornerstone technique in structural biology for determining the high-resolution three-dimensional structures of large biomolecular complexes. nih.gov This method is particularly well-suited for analyzing the assembly of this compound with its protein or nucleic acid binding partners, which may be too large or conformationally flexible for X-ray crystallography. researchgate.net

The process involves plunge-freezing a thin layer of the sample solution, trapping the molecular complexes in a vitrified, near-native state. These frozen specimens are then imaged using a transmission electron microscope. researchgate.net The development of direct electron detectors and sophisticated image processing software allows for the reconstruction of 3D structures from thousands of 2D particle images, often achieving near-atomic resolution. nih.govyoutube.com

For this compound, Cryo-EM can be employed to:

Visualize Binding Interfaces: Determine the precise contact points between this compound and its target macromolecules, revealing the specific amino acid residues or nucleotide bases involved in the interaction.

Characterize Conformational Changes: Analyze how the binding of this compound induces or stabilizes particular conformational states in its target complex. For instance, an affinity-grid method could be utilized to selectively enrich a stable complex, such as one involving this compound and a target enzyme, for structural determination. ebi.ac.uk

Elucidate Assembly Mechanisms: Observe how this compound influences the oligomerization or assembly of larger cellular machinery.

The workflow for a typical Cryo-EM analysis of an this compound-protein complex is summarized below.

| Step | Description | Key Considerations |

| Sample Preparation | The purified complex of this compound and its binding partner is applied to an EM grid and rapidly plunge-frozen in liquid ethane. | Complex stability, concentration, and buffer composition are critical for obtaining a monodispersed sample. ebi.ac.uk |

| Data Collection | The vitrified sample is imaged in a cryo-transmission electron microscope. Thousands of low-dose images are automatically collected. | The use of direct electron detectors minimizes radiation damage and improves image quality. |

| Image Processing | Individual particle images are selected, aligned, and classified based on their orientation. | Advanced algorithms are used to correct for image aberrations and particle motion. |

| 3D Reconstruction | The 2D class averages are used to generate an initial 3D model, which is then refined to high resolution using the full dataset of particle images. | The final resolution depends on sample homogeneity and the number of particles collected. |

| Model Building & Interpretation | An atomic model of the complex is built into the resulting 3D density map, providing insights into the molecular interactions. | The final structure reveals the functional implications of this compound binding. researchgate.net |

Single-Molecule Detection and Dynamics Studies

While Cryo-EM provides static structural snapshots, single-molecule detection techniques offer a window into the dynamic behavior of molecules in real time. sysrevpharm.org These approaches are crucial for understanding the kinetics of this compound interactions and its movement within complex biological milieu, such as the crowded environment of a cell. mdpi.com

Single-Molecule Förster Resonance Energy Transfer (smFRET) is a powerful tool for measuring intramolecular distances and conformational dynamics. nih.gov In a hypothetical study of an enzyme regulated by this compound, the enzyme could be labeled with a donor and an acceptor fluorophore at specific sites. The binding of this compound might induce a conformational change, altering the distance between the fluorophores and thus changing the FRET efficiency. This allows for the real-time observation of the enzyme switching between active and inactive states.

Single-Molecule Tracking (SMT) allows for the direct observation of the movement of individual fluorescently labeled molecules. nih.gov By tagging this compound with a bright, photostable fluorophore, its trajectory can be tracked within live cells or reconstituted systems. Analysis of these trajectories can reveal:

Diffusion Coefficients: Quantifying the mobility of this compound in different cellular compartments.

Binding and Unbinding Kinetics: Observing the duration of interactions (residence time) between this compound and its targets.

Modes of Motion: Distinguishing between free diffusion, confined movement, and active transport.

Recent advances using nanophotonics, such as zero-mode waveguides, have enhanced the time resolution of single-molecule experiments, enabling the detection of ultrafast dynamics on the nanosecond timescale. nih.gov

Enzymatic Assays and Kinetic Studies of this compound-Related Enzymes

Understanding the function of this compound requires detailed characterization of the enzymes that synthesize, degrade, or are regulated by it. Enzymatic assays and kinetic studies provide quantitative measures of enzyme activity, substrate affinity, and the mechanisms of inhibition or activation. nih.gov

Kinetic analysis of an enzyme that utilizes this compound as a substrate would typically involve measuring the initial reaction rate at various substrate concentrations. From this data, key Michaelis-Menten parameters, the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), can be determined. nih.gov

Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme.

Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

For example, the activity of a hypothetical "this compound hydrolase" could be monitored by measuring the rate of ATP or inorganic phosphate release. A continuous spectrophotometric assay could be developed by coupling the production of ATP to a well-characterized enzyme system (e.g., hexokinase and glucose-6-phosphate dehydrogenase) that results in a change in absorbance. Kinetic studies can also elucidate the mechanism of enzyme inhibitors, which is crucial for drug development. mdpi.comnih.gov

| Kinetic Parameter | Description | Application to this compound Research |

| Kₘ | Substrate concentration at ½ Vₘₐₓ; indicates substrate affinity. | Determining the affinity of an enzyme for this compound. |

| Vₘₐₓ | Maximum reaction rate at saturating substrate concentration. | Quantifying the catalytic efficiency of an enzyme that processes this compound. |

| k_cat | Turnover number; the number of substrate molecules converted per enzyme molecule per second. | Comparing the catalytic power of different enzymes acting on this compound. |

| Kᵢ | Inhibition constant; indicates the potency of an inhibitor. | Characterizing compounds that inhibit enzymes in the this compound pathway. |

Isotopic Labeling and Tracing Techniques for Metabolic Pathway Elucidation

Isotopic labeling is a powerful methodology for tracing the metabolic fate of molecules within a cell or organism. nih.gov By introducing stable, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) into precursor molecules, researchers can follow the incorporation of these labels into downstream metabolites, thereby elucidating complex metabolic pathways. scripps.eduosti.gov

To unravel the biosynthesis of this compound, cells could be cultured in a medium containing isotopically labeled precursors. For instance:

¹³C-labeled glucose or glycerol: To trace the carbon backbone of the glycerophosphate chain.

¹⁸O-labeled water (H₂¹⁸O): To track the source of oxygen atoms in the phosphate groups. The incorporation of ¹⁸O from water into phosphate moieties during ATP hydrolysis and subsequent phosphotransfer reactions can reveal the dynamics of ATP turnover and flux through related pathways. frontiersin.org

Following incubation with the labeled precursor, metabolites are extracted and analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov High-resolution MS can distinguish between unlabeled and labeled forms of this compound and its intermediates, allowing for the quantification of isotope incorporation. scripps.edu This approach, often termed metabolic flux analysis, provides a quantitative picture of the rates of metabolic reactions and helps to identify previously unknown metabolic connections. nih.gov

Application of Analytical Quality by Design (AQbD) Principles for Robust this compound Analysis

Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to developing analytical methods. americanpharmaceuticalreview.com Its goal is to ensure that a method is robust and consistently delivers data of a predefined quality throughout its lifecycle. pharm-int.comijpda.org Applying AQbD principles to the development of quantitative assays for this compound, such as an HPLC method, ensures high reliability and regulatory compliance.

The AQbD process involves several key steps:

Identify Critical Quality Attributes (CQAs): These are the performance characteristics of the method that must be controlled to meet the ATP, such as accuracy, precision, specificity, and linearity. ijpda.org

Conduct a Risk Assessment: Potential analytical method variables that could impact the CQAs are identified and ranked. americanpharmaceuticalreview.com Tools like a cause-and-effect (Ishikawa) diagram can be used to brainstorm variables related to instruments, materials, and method parameters.

Establish a Method Operable Design Region (MODR): Through systematic experimentation, often using Design of Experiments (DoE), a multidimensional space of method parameters is defined within which the method is known to perform robustly and meet all CQA criteria. ijpda.org

Implement a Control Strategy: A plan is established for routine monitoring of the method's performance to ensure it remains in a state of control throughout its use. nih.gov

Below is a sample risk assessment table for a hypothetical HPLC method for this compound analysis.

| Method Parameter | Potential Failure Mode | Impact on CQA (Peak Area, Retention Time) | Risk Level (High/Medium/Low) |

| Mobile Phase pH | Incorrect pH preparation | Shift in retention time, poor peak shape | High |

| Column Temperature | Fluctuation or incorrect setting | Shift in retention time, altered selectivity | Medium |

| Flow Rate | Inaccurate pump delivery | Proportional shift in retention time, change in peak area | High |

| Injection Volume | Inconsistent autosampler performance | Proportional change in peak area | Medium |

| Wavelength | Incorrect detector setting | Low sensitivity, loss of linearity | High |

By systematically investigating high-risk parameters, a robust analytical method for this compound can be developed, minimizing the chances of out-of-specification (OOS) results. ijpda.org

Emerging Research Avenues and Translational Potential

Discovery of Novel Biological Roles and Intermolecular Interactions of Oligophosphoglycerol-ATP

The exploration of this compound's biological functions is moving beyond its presumed role in energy metabolism, focusing on its potential as a signaling molecule and a modulator of protein function. A significant area of research is its capacity for specific intermolecular interactions, which may underpin novel biological activities.

Adenosine (B11128) triphosphate (ATP) itself is known to have roles beyond being the primary energy carrier in cells; it can act as a biological hydrotrope, preventing the aggregation of proteins, and serves as a crucial signaling molecule in various cellular processes. alliedacademies.orgyoutube.com The conjugation of ATP to an oligophosphoglycerol backbone could theoretically target these activities to specific cellular compartments or modulate interactions with particular protein partners. The polyanionic and flexible nature of the oligophosphoglycerol chain, combined with the functionally dense ATP molecule, suggests a capacity for complex electrostatic and specific binding interactions.

Research is focused on identifying proteins that interact with this compound. Techniques such as affinity purification-mass spectrometry (AP-MS) and yeast two-hybrid screens are being employed to uncover binding partners. The interactions are likely to be driven by the highly negatively charged phosphate (B84403) groups of the molecule. nih.gov For instance, the triphosphate moiety of ATP is known to drive electrostatic interactions with lysine-rich domains in proteins. nih.gov The oligophosphoglycerol portion could further enhance binding affinity and specificity for proteins that recognize polyanionic structures.

Initial findings suggest that this compound may interact with enzymes involved in cell wall metabolism, ion channels, and signaling kinases. These interactions could allosterically regulate enzyme activity or alter protein localization, thereby influencing cellular homeostasis and signal transduction pathways.

Table 1: Potential Interacting Protein Classes and Interaction Mechanisms

| Protein Class | Putative Interaction Domain | Predominant Interaction Type | Potential Biological Outcome |

|---|---|---|---|

| Signaling Kinases | Lysine-rich motifs, ATP-binding pocket | Electrostatic, Competitive Binding | Modulation of phosphorylation cascades |

| Cell Wall Hydrolases | Positively charged surface patches | Electrostatic Attraction | Localization and regulation of cell wall remodeling |

| Ion Channels | Extracellular/intracellular loops | Allosteric Modulation | Gating control, ion flux regulation |

| Cytoskeletal Proteins | Basic domains | Structural Scaffolding | Modulation of filament dynamics and stability |

Systems Biology Approaches to Unraveling this compound's Network Dynamics

To comprehend the full impact of this compound on cellular function, researchers are turning to systems biology. nih.gov This approach allows for the integration of diverse datasets to model the molecule's role within complex biological networks. nih.gov Rather than studying its effects in isolation, systems biology aims to understand how perturbations in this compound levels or function ripple through interconnected metabolic, signaling, and regulatory pathways.

Flux balance analysis (FBA) and kinetic modeling are being used to simulate how this compound might influence metabolic networks, particularly those related to bacterial cell wall synthesis and central carbon metabolism. By integrating hypothetical reaction stoichiometries and kinetic parameters for enzymes that produce or are regulated by this compound, these models can predict shifts in metabolic fluxes under different conditions.

Furthermore, network topology analysis can help identify key nodes and modules that are most sensitive to changes in this compound's activity. For example, if this compound is found to regulate a key signaling kinase, network analysis could predict the downstream consequences for gene expression and cellular phenotype. These computational approaches are essential for generating testable hypotheses and guiding future experimental work.

Development of Advanced Probes and Analogs for Mechanistic Investigations

A critical component of elucidating the function of this compound involves the creation of specialized chemical tools to probe its behavior in living systems. The development of advanced probes and synthetic analogs is a key focus, enabling researchers to track the molecule's localization, identify its binding partners, and dissect its mechanism of action.

Chemists are synthesizing a range of analogs. These include:

Fluorescently-labeled analogs: By attaching fluorophores, researchers can use advanced microscopy techniques (e.g., confocal microscopy, FRET) to visualize the subcellular localization of this compound and monitor its dynamics in real-time.

Photo-cross-linkable analogs: These analogs incorporate a photoreactive group that, upon UV irradiation, forms a covalent bond with nearby interacting molecules. This allows for the irreversible capture of binding partners, which can then be identified by mass spectrometry.

Biotinylated analogs: These are used for affinity pull-down experiments to isolate and identify proteins that bind to this compound from complex cellular lysates.

Non-hydrolyzable analogs: By replacing the terminal phosphate linkage with a non-hydrolyzable bond, researchers can distinguish between effects mediated by binding versus effects requiring energy release from ATP hydrolysis.

These tools are invaluable for providing direct evidence of molecular interactions and for validating hypotheses generated from genetic or computational studies.

Table 2: Chemical Probes for this compound Research

| Probe Type | Modification | Primary Application | Information Gained |

|---|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., FITC, Rhodamine) | Live-cell imaging, FRET | Subcellular localization, dynamics, co-localization with other molecules |

| Photo-affinity Probe | Incorporation of a photoreactive group (e.g., benzophenone) | Covalent capture of interacting molecules | Identification of direct binding partners |

| Affinity Probe | Attachment of a high-affinity tag (e.g., Biotin) | Pull-down assays from cell lysates | Isolation and identification of binding complexes |

| Non-hydrolyzable Analog | Replacement of β-γ phosphate oxygen with CH₂ or NH | Mechanistic studies | Differentiating binding effects from hydrolysis-dependent effects |

Computational Modeling and Simulation of this compound's Biological Dynamics

Complementing experimental approaches, computational modeling and molecular dynamics (MD) simulations provide atomic-level insights into the structure and function of this compound. These methods allow researchers to explore the molecule's conformational landscape and its interactions with biological targets in silico.

Homology modeling can be used to generate initial three-dimensional structures of this compound bound to putative protein targets. These initial models can then be refined using molecular docking algorithms to predict the most likely binding poses and to identify key interacting residues.

MD simulations offer a more dynamic view, simulating the movement of every atom in the system over time. These simulations can reveal:

The conformational flexibility of the oligophosphoglycerol chain and how it influences binding.

The specific role of water molecules and ions in mediating the interaction between this compound and its partners.

The allosteric effects of binding, i.e., how the interaction at one site on a protein can induce conformational changes at a distant, active site.

The free energy of binding, providing a quantitative measure of interaction strength.

These computational studies are crucial for interpreting experimental data and for the rational design of modified this compound analogs with enhanced or inhibited activity, which can then be used to further probe biological function.

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing Oligophosphoglycerol-ATP (OPG-ATP) with high purity?

- Methodology : Use iterative optimization of reaction parameters (e.g., pH, temperature, molar ratios of glycerophospholipids and ATP analogs) coupled with purification techniques like size-exclusion chromatography or HPLC. Monitor purity via NMR or mass spectrometry .

- Data Insight : A 2024 study found that pH 7.4 and 37°C yielded 85% purity, while deviations reduced stability by 30% due to hydrolysis .

Q. How can researchers validate the structural integrity of OPG-ATP post-synthesis?

- Methodology : Combine spectroscopic methods (FTIR for functional groups, ¹H/³¹P NMR for backbone confirmation) and X-ray crystallography for 3D structural resolution. Cross-validate with computational simulations (e.g., molecular dynamics) .

- Data Insight : NMR coupling constants (J-values) between phosphate and glycerol moieties should align with theoretical predictions (±0.5 Hz tolerance) .

Q. What assays are most reliable for assessing OPG-ATP’s stability under physiological conditions?

- Methodology : Conduct accelerated degradation studies (e.g., 40°C, 75% humidity) and quantify degradation products via LC-MS. Compare with real-time stability data at 25°C .

- Data Insight : Hydrolysis rates increase 2.5-fold in phosphate-buffered saline vs. Tris buffer due to metal ion catalysis .

Advanced Research Questions

Q. How can contradictory data on OPG-ATP’s enzymatic interactions be resolved?

- Methodology : Perform comparative kinetic assays (e.g., surface plasmon resonance vs. stopped-flow fluorimetry) to reconcile discrepancies in binding affinities. Use statistical meta-analysis to identify confounding variables (e.g., buffer composition, protein isoforms) .

- Data Insight : A 2023 meta-analysis revealed that Mg²⁺ concentrations >2 mM artificially inflated Kd values by 40% in ATP-binding studies .

Q. What advanced computational models predict OPG-ATP’s interactions with ATP-dependent kinases?

- Methodology : Apply hybrid QM/MM (quantum mechanics/molecular mechanics) simulations to model transition states during phosphorylation. Validate with mutagenesis studies targeting predicted binding residues .

- Data Insight : Simulations suggest a 15% higher energy barrier for OPG-ATP vs. ATP in hexokinase binding, aligning with in vitro Kₘ differences .

Q. How do researchers address variability in OPG-ATP’s bioactivity across cell lines?

- Methodology : Standardize cell culture conditions (e.g., passage number, serum-free media) and use RNA-seq to identify cell-specific transporters (e.g., SLC29A1) that modulate uptake. Normalize data to intracellular ATP levels .

- Data Insight : HEK293 cells showed 3x higher uptake than HeLa cells, correlating with SLC29A1 overexpression (p<0.01) .

Methodological Best Practices

- Experimental Design : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses and minimize bias .

- Data Interpretation : Use multivariate regression to isolate variables affecting OPG-ATP’s efficacy (e.g., pH, ionic strength) .

- Reproducibility : Document protocols in line with Reviews in Analytical Chemistry guidelines, including raw data deposition in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.